N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine
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Overview
Description
N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[5.2.0]nonane ring system with a hydroxylamine functional group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the intramolecular N-alkylation of a suitable precursor in the presence of a base . This reaction typically requires specific conditions, such as controlled temperature and the use of an appropriate solvent, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing various biochemical processes. Additionally, the bicyclic structure allows the compound to fit into specific enzyme active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic framework but exhibit similar biological activities.
Uniqueness
N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine is unique due to its specific bicyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
185043-21-4 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(1R,7R)-8-bicyclo[5.2.0]nonanylidene]hydroxylamine |
InChI |
InChI=1S/C9H15NO/c11-10-9-6-7-4-2-1-3-5-8(7)9/h7-8,11H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
QTSSVVDLIHWTSN-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@@H]2CC(=NO)[C@@H]2CC1 |
Canonical SMILES |
C1CCC2CC(=NO)C2CC1 |
Origin of Product |
United States |
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